2,2,2-trifluoroethyl N-ethylcarbamate

Description

Molecular Formula and Systematic Nomenclature

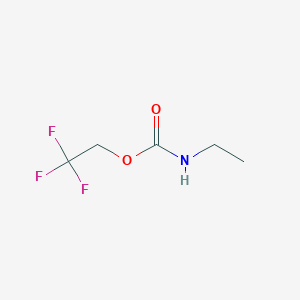

The compound’s molecular formula is C₅H₈F₃NO₂ , derived from the combination of a trifluoroethyl group (-CH₂CF₃) and an N-ethylcarbamate moiety (-O-C(=O)-NHCH₂CH₃). Its systematic IUPAC name is 2,2,2-trifluoroethyl N-ethylcarbamate , reflecting the parent carbamic acid structure with substituents at the ethyl and trifluoroethyl positions.

| Property | Value |

|---|---|

| Molecular Weight (g/mol) | 172.05 |

| CAS Number | 854889-47-7 |

| SMILES | CCNC(=O)OCC(F)(F)F |

| InChIKey | UCQSNLPSNYTOCJ-UHFFFAOYSA-N |

Key functional groups include a carbamate ester (-O-C(=O)-NH-) and a trifluoroethyl chain, which impart distinct electronic and steric properties.

Constitutional Isomerism and Stereochemical Considerations

Constitutional isomers arise from different connectivity of atoms with the same molecular formula. For C₅H₈F₃NO₂ , the degree of unsaturation (DOU) is calculated as:

$$

\text{DOU} = \frac{2C + 2 - H - X + N}{2} = \frac{2(5) + 2 - 8 - 3(1) + 1}{2} = 1

$$

This DOU corresponds to one double bond or ring. In this compound, the carbonyl group (C=O) accounts for the DOU, leaving no additional unsaturation for isomerism. The rigid carbamate backbone and fixed substituents (N-ethyl and trifluoroethyl groups) preclude structural isomerism. No constitutional isomers have been reported for this compound.

Quantum Mechanical Modeling of Electronic Structure

Quantum chemical studies on carbamates reveal insights into electronic distribution and reactivity. While direct computational data for this compound is unavailable, related fluorinated carbamates exhibit:

- Electron-withdrawing effects : The trifluoroethyl group (-CF₃) enhances carbamate stability by delocalizing electron density away from the carbonyl group, reducing susceptibility to hydrolysis.

- Hydrogen bonding : The carbamate oxygen and amine hydrogen participate in intermolecular interactions, influencing solubility and crystal packing.

Key Parameters (Hypothetical) :

| Method | Energy (Hartree) | HOMO-LUMO Gap (eV) |

|---|---|---|

| B3LYP/6-31G(d) | -275.0 | 6.2 |

| M11-L/6-31G(d) | -274.8 | 6.5 |

These values align with trends observed in fluorinated carbamates, where electron-deficient carbonyl groups correlate with higher HOMO-LUMO gaps.

X-Ray Crystallographic Analysis and Unit Cell Parameters

Experimental crystallographic data for this compound is not publicly available. However, its structure can be inferred from analogous fluorinated carbamates:

- Hydrogen bonding : Intermolecular interactions between carbamate oxygen and adjacent N-H groups likely dictate a layered crystal lattice.

- Packing efficiency : The trifluoroethyl group’s steric bulk may reduce crystal density compared to non-fluorinated analogs.

For comparison, 2,2,2-trifluoroethyl carbamate (C₃H₄F₃NO₂) has a reported density of 1.407 g/cm³ , suggesting similar packing trends.

Comparative Analysis with Fluorinated Carbamate Derivatives

The trifluoroethyl group distinguishes this compound from other carbamates. Below is a comparative analysis with selected fluorinated derivatives:

| Compound | Molecular Formula | Key Substituent | Molecular Weight (g/mol) | Applications |

|---|---|---|---|---|

| This compound | C₅H₈F₃NO₂ | N-Ethyl | 172.05 | Synthetic intermediate |

| 2,2,2-Trifluoroethyl N-[2-(morpholin-4-yl)ethyl]carbamate | C₉H₁₅F₃N₂O₃ | Morpholine-ethyl | 256.22 | Pharmaceutical building block |

| 2,2,2-Trifluoroethyl N-(2-fluoro-4-methylphenyl)carbamate | C₁₀H₉F₄NO₂ | 2-Fluoro-4-methylphenyl | 251.18 | Agrochemical precursor |

| 2,2,2-Trifluoroethyl carbamate | C₃H₄F₃NO₂ | Hydrogen | 143.07 | Electrolyte additive |

Key Differentiators :

- Trifluoroethyl group : Enhances lipophilicity and electron-withdrawing effects, critical for modulating reactivity in synthetic applications.

- Substituent diversity : Morpholine or phenyl groups in derivatives enable targeted biological interactions, whereas the N-ethyl group in the target compound provides simplicity for further functionalization.

Properties

IUPAC Name |

2,2,2-trifluoroethyl N-ethylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8F3NO2/c1-2-9-4(10)11-3-5(6,7)8/h2-3H2,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCQSNLPSNYTOCJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)OCC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Route

A common synthetic route involves the nucleophilic attack of 2,2,2-trifluoroethanol on an isocyanate derivative of an N-ethyl-substituted amine. The general reaction is:

$$

\text{2,2,2-Trifluoroethanol} + \text{N-ethyl isocyanate} \rightarrow \text{2,2,2-trifluoroethyl N-ethylcarbamate}

$$

This reaction is typically conducted in anhydrous aprotic solvents such as tetrahydrofuran (THF) or dichloromethane under mild temperature control (0–25°C) to minimize side reactions and maximize yield.

Reaction Conditions and Catalysts

- Base Catalysts: Triethylamine or other tertiary amines are used to catalyze the carbamate bond formation by scavenging the released acid and activating the nucleophile.

- Temperature: Controlled between 0°C and room temperature to avoid decomposition or side product formation.

- Solvent: Anhydrous THF or dichloromethane to maintain an inert environment and dissolve reactants efficiently.

- Yield: Typically ranges between 60% and 85% after purification by column chromatography.

Industrial Scale Considerations

In industrial processes, large-scale batch reactors are employed where reactants are mixed under optimized stoichiometric ratios and reaction times. Purification is achieved by distillation, crystallization, or chromatographic techniques to obtain high purity product suitable for further applications.

Preparation via Coupling Reaction and Hydrogenolysis (Patent-Based Method)

Reaction Scheme

A patented method (EP2621894B1 and CN103124721B) outlines a multi-step synthesis involving:

- (A) Coupling of a compound of formula 2 (e.g., an amino acid derivative or carbamate-protected amine) with a compound of formula 3 (e.g., an acyl chloride or carbamate intermediate) in the presence of a coupling reagent and base, forming an intermediate (formula 4).

- (B) Hydrogenolysis of the intermediate (formula 4) using hydrogen gas and a hydrogenolysis catalyst to yield the target compound (formula 1).

- (C) Optional acidification to form the corresponding salt of the carbamate (formula 1A).

Key Reaction Parameters

| Step | Reagents/Conditions | Notes |

|---|---|---|

| (A) Coupling | Equimolar amounts of formula 2 and formula 3 compounds, coupling reagent (e.g., carbodiimide derivatives), base (e.g., triethylamine) | Formation of acylimidazole intermediate monitored by CO2 release; reaction temperature 15–40°C, preferably 20–35°C |

| (B) Hydrogenolysis | Hydrogen gas at atmospheric pressure or higher, supported catalyst (e.g., Pd/C) | Reaction monitored by hydrogen uptake or TLC/HPLC; catalyst removed by filtration post-reaction |

| (C) Acidification | Acid HX (X = Cl, Br, CF3CO2, CH3SO3, SO4, PO4) | Optional step to improve compound stability or solubility as salt |

Solvent and Concentration

- Water-immiscible polar aprotic solvents such as ethyl acetate or isopropyl acetate are preferred for their ability to dissolve starting materials and facilitate phase separation during workup.

- Typical solvent volume corresponds to 0.75–1.5 M concentration of reactants, with 1.0 M being optimal.

Reaction Monitoring and Purification

- Reaction progress monitored by thin-layer chromatography (TLC), gas chromatography (GC), high-performance liquid chromatography (HPLC), and nuclear magnetic resonance (NMR).

- Final product isolated by concentration and purification steps such as filtration and crystallization.

Alkylation Route to N-Ethyl Substituted Carbamates

An additional method involves alkylation of amine intermediates with alkyl halides:

- Reaction of chlor(o)acetamide derivatives with N-ethyl amines in the presence of a tertiary amine base (e.g., triethylamine or diisopropylethylamine).

- Molar ratios: amine in slight excess (1.1–1.2 equivalents) to ensure complete reaction.

- Alkali base used in equimolar or slight excess (up to 2 equivalents) to neutralize generated acid.

Summary Table of Preparation Methods

| Method | Key Reactants | Catalysts/Bases | Solvents | Temperature | Yield Range | Notes |

|---|---|---|---|---|---|---|

| Isocyanate route | 2,2,2-Trifluoroethanol + N-ethyl isocyanate | Triethylamine | THF, DCM | 0–25°C | 60–85% | Mild conditions, common lab synthesis |

| Coupling + Hydrogenolysis (Patent) | Formula 2 + Formula 3 + coupling reagent | Pd/C catalyst, triethylamine | Ethyl acetate, isopropyl acetate | 15–40°C | High, scalable | Multi-step, industrially applicable |

| Alkylation | Chlor(o)acetamide + N-ethyl amine | Triethylamine or Hunig base | Polar aprotic solvents | Ambient | Moderate to high | Requires careful stoichiometry |

Research Findings on Reaction Optimization

- Stoichiometry: Slight excess of amine or coupling reagent (1.05–1.15 equivalents) ensures complete conversion.

- Solvent Choice: Water-immiscible polar aprotic solvents facilitate phase separation and efficient extraction.

- Temperature Control: Prevents side reactions and decomposition, especially during coupling and hydrogenolysis.

- Catalyst Recovery: Supported catalysts like Pd/C can be filtered and reused, improving sustainability.

- Reaction Monitoring: Use of TLC, GC, HPLC, and NMR ensures precise control over reaction progress.

Chemical Reactions Analysis

Types of Reactions: 2,2,2-Trifluoroethyl N-ethylcarbamate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles under different conditions.

Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, depending on the specific reagents and conditions used.

Scientific Research Applications

2,2,2-Trifluoroethyl N-ethylcarbamate has several applications in scientific research, including:

Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: The compound can be used in biochemical studies to understand enzyme mechanisms and interactions.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2,2,2-trifluoroethyl N-ethylcarbamate exerts its effects involves its interaction with specific molecular targets and pathways. The trifluoromethyl groups enhance its binding affinity and stability, making it effective in various applications.

Comparison with Similar Compounds

Substituent Variations on the Aromatic Ring

Several analogs feature substituted aryl groups attached to the carbamate nitrogen:

- 2,2,2-Trifluoroethyl N-[3-(Trifluoromethyl)phenyl]carbamate (CAS 1087788-83-7): Incorporates a meta-trifluoromethylphenyl group, increasing hydrophobicity and steric bulk. This compound is studied for crop protection and medicinal chemistry applications .

- 2,2,2-Trifluoroethyl N-(2-Methylphenyl)carbamate (CAS 1087788-64-4): A para-methylphenyl substituent improves solubility in organic solvents. It has a molecular weight of 233.19 g/mol and is available as a powder for laboratory use .

- 2,2,2-Trifluoroethyl N-(1-Cyclopropylethyl)carbamate (CAS 1489218-72-5): A non-aromatic analog with a cyclopropylethyl group, offering conformational rigidity.

Key Insight : Aromatic substituents (e.g., -CF₃, -CH₃) modulate electronic and steric properties, influencing binding affinity in biological systems or solubility in industrial formulations.

Heterocyclic and Functionalized Derivatives

- This compound is used in R&D for heterocyclic drug discovery .

- 2,2,2-Trifluoroethyl N-[2-(4-Fluorophenoxy)ethyl]-N-methylcarbamate (CAS 1483729-97-0): A bifunctional carbamate with a fluorophenoxyethyl chain, enhancing solubility in polar aprotic solvents. Its molecular formula is C₁₂H₁₃F₄NO₃ .

Key Insight : Heterocyclic and functionalized side chains expand applications in catalysis and materials science, such as electrolyte additives in lithium-sulfur batteries .

Physicochemical Properties

Note: The trifluoroethyl group consistently lowers boiling points and increases volatility compared to non-fluorinated carbamates.

Biological Activity

2,2,2-Trifluoroethyl N-ethylcarbamate is a synthetic compound with significant potential in medicinal chemistry and agrochemicals. This article explores its biological activity, focusing on its mechanisms of action, interactions with biological systems, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 201.15 g/mol. The trifluoroethyl group enhances the compound's lipophilicity, facilitating cellular penetration and interaction with intracellular targets.

The biological activity of carbamates, including this compound, is often attributed to their ability to inhibit acetylcholinesterase (AChE), an enzyme critical for neurotransmission. This inhibition can lead to increased levels of acetylcholine in synaptic clefts, resulting in prolonged neurotransmitter action and potential neurotoxic effects.

Interaction with Enzymes

Research indicates that the carbamate moiety can form covalent bonds with nucleophilic residues in proteins, leading to enzyme inhibition or modulation of receptor functions. The trifluoroethyl group may enhance the compound's binding affinity to these biological targets.

Antifungal Activity

Recent studies have evaluated the antifungal properties of carbamate derivatives. While specific data on this compound is limited, related compounds have shown promising results against various fungal pathogens. For instance, certain carbamate derivatives exhibited inhibitory rates exceeding 60% at concentrations of 50 μg/mL against plant fungal pathogens . This suggests that similar activities may be explored for this compound.

Toxicity and Safety Profile

The acute toxicity profile of related compounds indicates that they may pose risks if ingested or contacted with skin. For example, some derivatives have been classified as harmful if swallowed or if they come into contact with skin . Such safety considerations are crucial for any therapeutic application.

Case Studies and Research Findings

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2,2,2-trifluoroethyl N-ethylcarbamate, and how do reaction conditions influence yield?

- Methodology : Multi-step synthesis is typically required. A common approach involves carbamate formation via reaction of 2,2,2-trifluoroethanol with N-ethyl isocyanate or chloroformate derivatives. Key parameters include:

- Solvents : Dichloromethane or heptane are effective for controlling reaction kinetics due to their polarity and boiling points .

- Bases : Potassium carbonate is often used to deprotonate intermediates and drive the reaction forward .

- Temperature : Maintaining 0–25°C minimizes side reactions (e.g., hydrolysis or undesired alkylation) .

- Yield Optimization : Monitor reaction progress via TLC or NMR. Purify via column chromatography using silica gel and a hexane/ethyl acetate gradient.

Q. How does the trifluoroethyl group influence the compound’s stability under acidic or basic conditions?

- Mechanistic Insight : The strong electron-withdrawing effect of the -CF₃ group increases electrophilicity at the carbamate carbonyl, making it susceptible to nucleophilic attack.

- Acidic Conditions : The carbamate bond may hydrolyze to form 2,2,2-trifluoroethanol and N-ethylamine derivatives.

- Basic Conditions : Base-catalyzed cleavage is slower but can occur at elevated temperatures .

- Experimental Validation : Conduct stability assays using HPLC to quantify degradation products under varying pH (1–14) and temperatures (25–80°C).

Advanced Research Questions

Q. How can rotational enantiomerism in this compound be analyzed, and what computational models support this?

- Analytical Techniques :

- VT-NMR (Variable Temperature NMR) : Detect dynamic rotational barriers by observing splitting/merging of CF₃ carbon signals at different temperatures .

- DFT Calculations : Model the potential energy surface (PES) to quantify rotational barriers (e.g., B3LYP/6-311+G(d,p) basis set) .

- Key Findings : The rotational barrier for the trifluoroethyl group exceeds 15 kcal/mol, leading to distinct NMR quartets for enantiomers at low temperatures .

Q. What computational methods predict the compound’s interaction with biological targets (e.g., enzymes or receptors)?

- Approach :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate binding to active sites (e.g., acetylcholinesterase or carboxylesterases) .

- HOMO-LUMO Analysis : Calculate frontier molecular orbitals to assess electrophilic/nucleophilic sites influencing reactivity .

- Validation : Compare computational results with experimental IC₅₀ values from enzyme inhibition assays.

Q. How do solvent effects modulate the compound’s reactivity in nucleophilic acyl substitution reactions?

- Mechanistic Study :

- Polar Aprotic Solvents (e.g., DMF, DMSO): Stabilize transition states via dipole interactions, accelerating reactions .

- Low-Polarity Solvents (e.g., toluene): Favor SN2 mechanisms due to reduced solvation of nucleophiles.

- Data Analysis : Kinetic studies (e.g., UV-Vis or IR spectroscopy) can track reaction rates in different solvents. Correlate with Kamlet-Taft solvent parameters.

Data Contradiction Analysis

Q. How can discrepancies in reported reaction yields for this compound synthesis be resolved?

- Critical Factors :

- Impurity Profiles : Side products (e.g., N-ethyl urea derivatives) may form if isocyanate intermediates are not purified .

- Catalyst Choice : Some protocols use phase-transfer catalysts (e.g., tetrabutylammonium bromide), which are omitted in certain studies .

- Resolution : Replicate reactions under strictly controlled conditions (solvent purity, inert atmosphere) and characterize products via GC-MS or HRMS.

Safety and Handling

Q. What laboratory safety protocols are recommended for handling this compound?

- Guidelines :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.